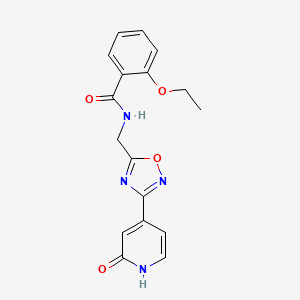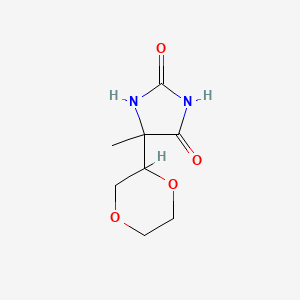![molecular formula C15H13Cl4N3O3S B2648191 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide CAS No. 302954-32-1](/img/structure/B2648191.png)
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide can reduce the production of bicarbonate ions, which are involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-bacterial effects by inhibiting the activity of certain bacterial enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide in lab experiments is its high potency and selectivity towards carbonic anhydrase. This allows for precise and accurate measurements of its effects on the enzyme. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide. One direction is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another direction is the study of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the reaction between 3-chlorobenzoyl chloride and 4-sulfamoylaniline in the presence of triethylamine and 2,2,2-trichloroethyl chloroformate. The resulting product is purified through recrystallization, yielding a white crystalline powder with a melting point of 206-208°C.
Applications De Recherche Scientifique
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used in the synthesis of other chemical compounds, such as sulfonamide-based ligands for metal ion recognition.
Propriétés
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPYUJESJBZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)
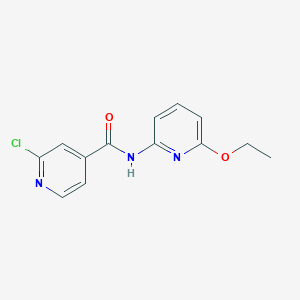

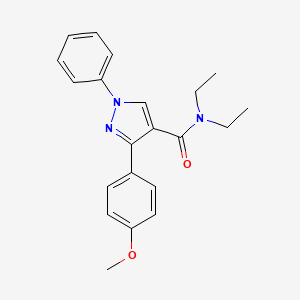

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
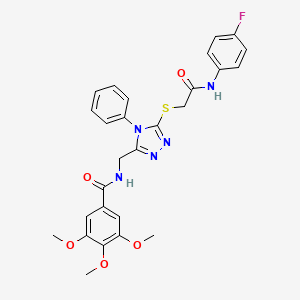
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)
